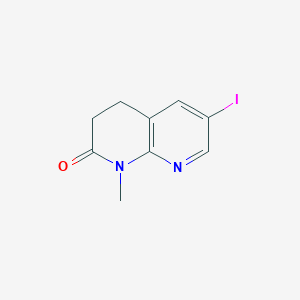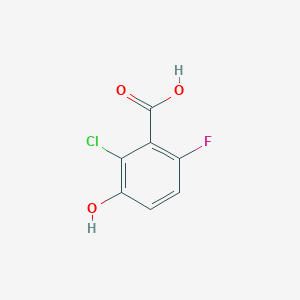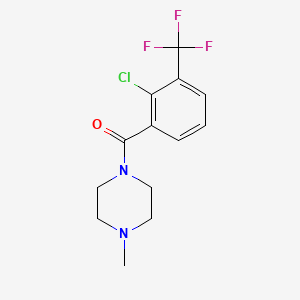
(2-Chloro-3-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-3-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group, a chloro-substituted phenyl ring, and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-3-(trifluoromethyl)benzoyl chloride and 4-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under an inert atmosphere to prevent unwanted side reactions.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine are often used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Chloro-3-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its piperazine moiety is known to interact with various biological targets, making it a valuable tool for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of (2-Chloro-3-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloro group may participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloro-6-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone
- (4-nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone
- ®-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone
Uniqueness
(2-Chloro-3-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both a chloro and trifluoromethyl group on the phenyl ring, along with the piperazine moiety, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H14ClF3N2O |
|---|---|
Molekulargewicht |
306.71 g/mol |
IUPAC-Name |
[2-chloro-3-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H14ClF3N2O/c1-18-5-7-19(8-6-18)12(20)9-3-2-4-10(11(9)14)13(15,16)17/h2-4H,5-8H2,1H3 |
InChI-Schlüssel |
YAABKNVTCWPHFI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=C(C(=CC=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(9H-Fluoren-9-yl)methyl (7S,8R,10R)-8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-a]azepine-11-carboxylate](/img/structure/B14027669.png)
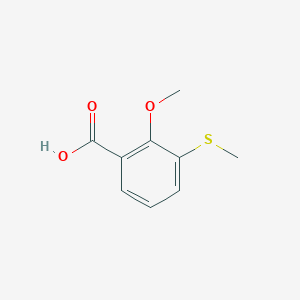
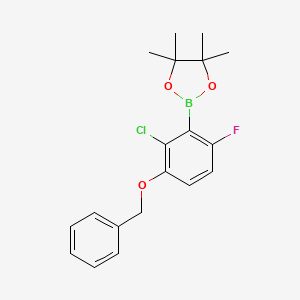
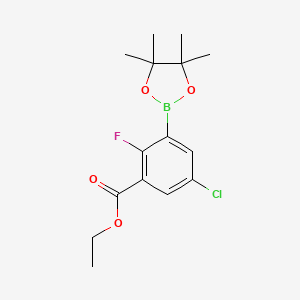
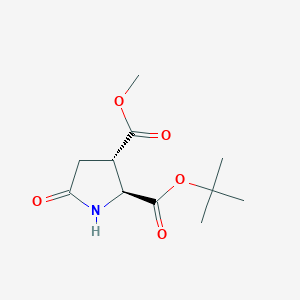

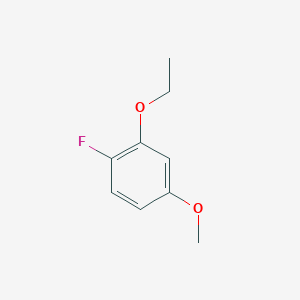
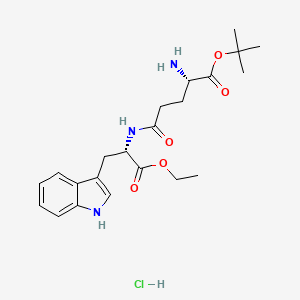
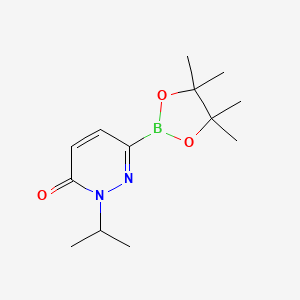
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1S,13S,15S,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14027720.png)
